6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid
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Overview
Description
6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Methylthio Substitution: The methylthio group can be introduced through a substitution reaction using methylthiol or its derivatives.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or its derivatives.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can yield alcohols or aldehydes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity and can be studied for its effects on biological systems.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: It may affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid
- 6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid
- 6-(4-Methylphenyl)-2-(methylthio)pyrimidine-4-carboxylic acid
Uniqueness
6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C12H9FN2O2S |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O2S/c1-18-12-14-9(6-10(15-12)11(16)17)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,16,17) |
InChI Key |
ZOUXXIZTGJYCBW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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